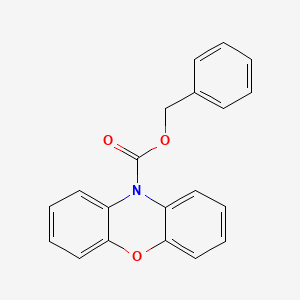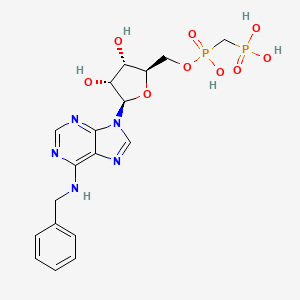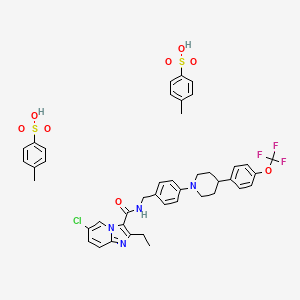
Q-203 ditosylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Q-203 Ditosylate, also known as Q-203, is a mycobacterium tuberculosis protein potentially for the treatment of tuberculosis. The optimized IPA compound Q203 inhibited the growth of MDR and XDR M. tuberculosis clinical isolates in culture broth medium in the low nanomolar range and was efficacious in a mouse model of tuberculosis at a dose less than 1 mg per kg body weight, which highlights the potency of this compound.
Applications De Recherche Scientifique
1. Quantitative Real-Time PCR (qPCR) Applications
Q-203 ditosylate has applications in qPCR, a technology that has transitioned into mainstream scientific research. qPCR is used for measuring mRNA expression levels, DNA copy number, transgene copy number, and expression analysis, allelic discrimination, and measuring viral titers. Its wide range of applications is facilitated by the availability of lower-cost instrumentation and reagents, making it a versatile tool in gene quantification (Ginzinger, 2002).
2. Biomedical Imaging and Diagnostics
Research on Q-203 ditosylate has extended to biomedical applications, particularly in the field of bio-imaging. It includes the use of quantum dots (QDs) for cell and animal biology, such as observing individual receptors in living neurons and identifying lymph nodes in live animals during surgery. This research underscores the potential of Q-203 ditosylate in high-resolution cellular imaging, long-term in vivo observation of cell trafficking, tumor targeting, and diagnostics (Michalet et al., 2005).
3. Cancer Research
In cancer research, microRNA-203 (miR-203), which is a component related to Q-203 ditosylate, has been identified as a tumor suppressor in various cancers, including laryngeal carcinoma. It's shown that miR-203 inhibits the proliferation of cancer cells by targeting specific genes, suggesting its application in anti-cancer therapeutics (Bian et al., 2012).
4. MicroRNA (miRNA) Quantification
Q-203 ditosylate's applications extend to the quantification of miRNAs, which are crucial in various biological processes and disease states. A specific focus has been on the development of assays for absolute and direct quantification of miR-203, revealing its potential in advancing the use of microRNAs as biomarkers in clinical practice (Degliangeli et al., 2014).
5. Prostate Cancer Research
In prostate cancer research, miR-203's role in inhibiting malignant behavior of prostate cancer cells has been studied. Targeting RGS17, miR-203 significantly controls the malignant behavior of prostate cancer cells, indicating its potential as a therapeutic target (Zhang et al., 2019).
6. Drug Resistance Studies
Q-203 ditosylate has been instrumental in studying drug resistance, particularly in breast cancer cell lines. Understanding the mechanisms of resistance to compounds in the benzothiazole class, including 2-(4-amino-3-methylphenyl)benzothiazole (DF 203), has provided insights into the development of more effective cancer treatments (Bradshaw et al., 2008).
7. Osteoporosis Research
In osteoporosis research, miR-203 has been found essential in shifting from osteogenic to adipogenic differentiation of mesenchymal stem cells. This discovery is significant in understanding and potentially treating postmenopausal osteoporosis (Qiao et al., 2018).
Propriétés
Numéro CAS |
1566517-83-6 |
|---|---|
Nom du produit |
Q-203 ditosylate |
Formule moléculaire |
C43H44ClF3N4O8S2 |
Poids moléculaire |
901.4102 |
Nom IUPAC |
6-chloro-2-ethyl-N-(4-(4-(4-(trifluoromethoxy)phenyl)piperidin-1-yl)benzyl)imidazo[1,2-a]pyridine-3-carboxamide bis(4-methylbenzenesulfonate) |
InChI |
InChI=1S/C29H28ClF3N4O2.2C7H8O3S/c1-2-25-27(37-18-22(30)7-12-26(37)35-25)28(38)34-17-19-3-8-23(9-4-19)36-15-13-21(14-16-36)20-5-10-24(11-6-20)39-29(31,32)33;2*1-6-2-4-7(5-3-6)11(8,9)10/h3-12,18,21H,2,13-17H2,1H3,(H,34,38);2*2-5H,1H3,(H,8,9,10) |
Clé InChI |
CCGFTOLSNJBYDV-UHFFFAOYSA-N |
SMILES |
O=C(C1=C(CC)N=C2C=CC(Cl)=CN21)NCC3=CC=C(N4CCC(C5=CC=C(OC(F)(F)F)C=C5)CC4)C=C3.O=S(C6=CC=C(C)C=C6)(O)=O.O=S(C7=CC=C(C)C=C7)(O)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Q-203; Q 203; Q203; Q-203 ditosylate; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine](/img/structure/B610291.png)
![Potassium;6-oxo-5-(3-piperidin-1-ylpropylcarbamoyl)-7-propan-2-ylthieno[2,3-b]pyridin-4-olate](/img/structure/B610292.png)
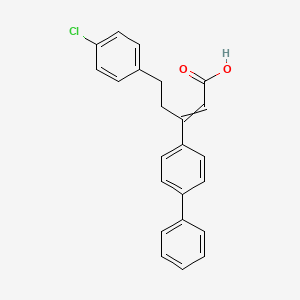
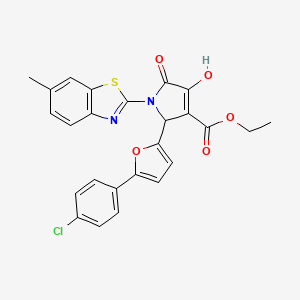
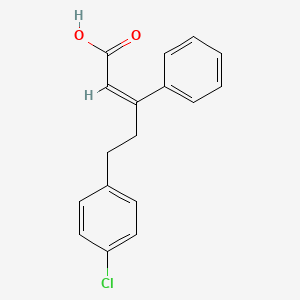
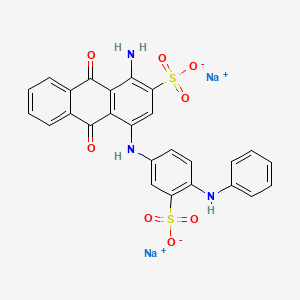
![8-(4-{4-[(4-chlorophenyl)methyl]piperazine-1-sulfonyl}phenyl)-1-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B610301.png)
